![molecular formula C86H92Cl5NO8P4Ru2-7 B12349208 (S)-[(RuCl(SEGPHOS))2(mu-Cl)3][NH2Me2]](/img/structure/B12349208.png)
(S)-[(RuCl(SEGPHOS))2(mu-Cl)3][NH2Me2]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-[(RuCl(SEGPHOS))2(mu-Cl)3][NH2Me2] is a ruthenium-based complex that features the chiral ligand SEGPHOS. This compound is widely recognized for its application in asymmetric catalysis, particularly in hydrogenation reactions. The chiral nature of SEGPHOS allows for the selective production of enantiomerically pure compounds, which is crucial in various fields such as pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[(RuCl(SEGPHOS))2(mu-Cl)3][NH2Me2] typically involves the reaction of ruthenium chloride with SEGPHOS in the presence of a base such as dimethylamine. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
[ \text{RuCl}_3 + \text{SEGPHOS} + \text{NH}_2\text{Me}_2 \rightarrow (S)-[(\text{RuCl}(\text{SEGPHOS}))_2(\mu-\text{Cl})_3][\text{NH}_2\text{Me}_2] ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(S)-[(RuCl(SEGPHOS))2(mu-Cl)3][NH2Me2] primarily undergoes catalytic reactions, especially asymmetric hydrogenation. It can also participate in other types of reactions such as substitution and addition reactions.
Common Reagents and Conditions
Hydrogenation: The compound is used as a catalyst in the presence of hydrogen gas and a suitable substrate, typically under mild conditions.
Substitution: It can react with various nucleophiles to replace the chloride ligands.
Addition: The complex can facilitate the addition of various groups to unsaturated substrates.
Major Products
The major products formed from these reactions are enantiomerically pure compounds, which are highly valuable in the synthesis of pharmaceuticals and other fine chemicals.
Scientific Research Applications
(S)-[(RuCl(SEGPHOS))2(mu-Cl)3][NH2Me2] has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric catalysis to produce chiral molecules with high enantiomeric excess.
Biology: The compound is used in the synthesis of biologically active molecules, including drugs and natural products.
Medicine: Its role in producing enantiomerically pure pharmaceuticals makes it invaluable in medicinal chemistry.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which (S)-[(RuCl(SEGPHOS))2(mu-Cl)3][NH2Me2] exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by the transfer of hydrogen or other groups facilitated by the chiral environment created by SEGPHOS. This results in the selective formation of one enantiomer over the other, which is crucial for the production of chiral compounds.
Comparison with Similar Compounds
Similar Compounds
- ®-[(RuCl(SEGPHOS))2(mu-Cl)3][NH2Me2]
- (S)-[(RuCl(DM-SEGPHOS))2(mu-Cl)3][NH2Me2]
- ®-[(RuCl(DM-SEGPHOS))2(mu-Cl)3][NH2Me2]
Uniqueness
The uniqueness of (S)-[(RuCl(SEGPHOS))2(mu-Cl)3][NH2Me2] lies in its high efficiency and selectivity in asymmetric catalysis. The chiral ligand SEGPHOS provides a highly enantioselective environment, making it superior to many other chiral catalysts. Its ability to produce enantiomerically pure compounds with high yields and selectivity makes it a preferred choice in various applications.
Properties
Molecular Formula |
C86H92Cl5NO8P4Ru2-7 |
|---|---|
Molecular Weight |
1770.9 g/mol |
InChI |
InChI=1S/4C19H15O2P.C2H7N.8CH3.4ClH.Cl.2Ru/c4*1-3-7-15(8-4-1)22(16-9-5-2-6-10-16)17-11-12-18-19(13-17)21-14-20-18;1-3-2;;;;;;;;;;;;;;;/h4*1-13H,14H2;3H,1-2H3;8*1H3;4*1H;;;/q;;;;;8*-1;;;;;;2*+2/p-3 |
InChI Key |
WGJMJEUEQMVMOC-UHFFFAOYSA-K |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].C[NH2+]C.C1OC2=C(O1)C=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.C1OC2=C(O1)C=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.C1OC2=C(O1)C=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.C1OC2=C(O1)C=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.[Cl].Cl[Ru]Cl.Cl[Ru]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12349131.png)
![2-[(2-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12349141.png)

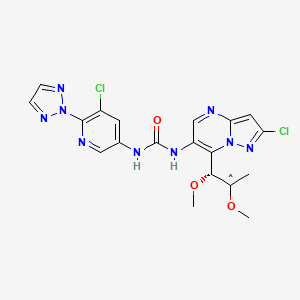
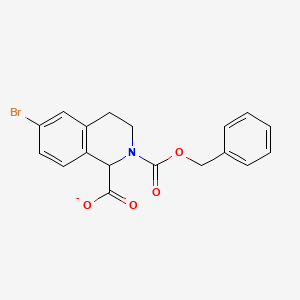
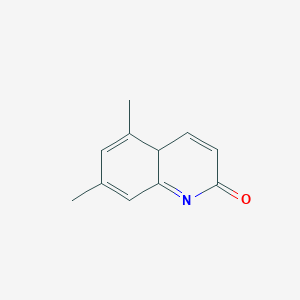
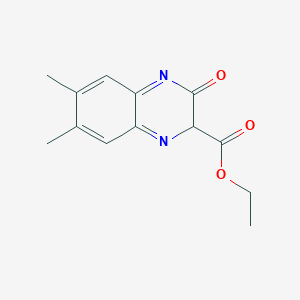

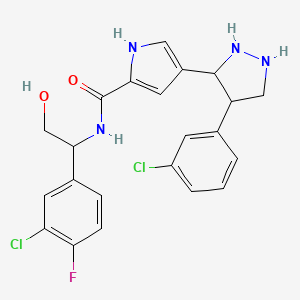
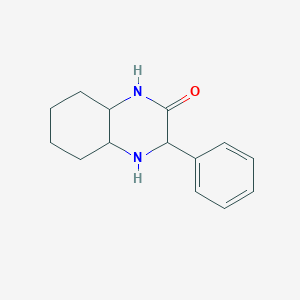
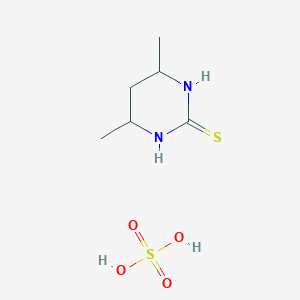
![N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12349200.png)
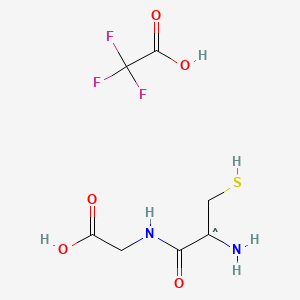
![1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium-2-ide](/img/structure/B12349216.png)
